4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is a complex organic compound belonging to the benzoxazepine family. This compound features a tetrahydrobenzo structure fused with an oxazepine ring, which is significant for its pharmacological properties. The presence of a benzyl group and a carboxylic acid functional group contributes to its unique chemical behavior and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
This compound can be classified under the category of benzoxazepines, which are known for their diverse biological activities. It is synthesized from 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives, which are recognized for their potential as therapeutic agents against various diseases. The compound is often studied in the context of drug development due to its interaction with biological targets.
The synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride can be achieved through several methods:
Technical details regarding specific reaction conditions and yields can vary based on the synthetic route chosen.
The molecular formula of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is . Key structural features include:
The chemical reactivity of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride includes:
These reactions enable modifications that could enhance the compound's biological activity or facilitate further synthetic applications.
Research indicates that 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride interacts with specific biological targets. Its mechanism of action may involve:
Further studies are required to elucidate these mechanisms fully and their implications for therapeutic use.
The primary applications of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride include:
The benzoxazepine core of 4-benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is classically constructed via palladium-catalyzed intramolecular cyclization. This method involves treating chlorodifluoroacetanilide precursors with a catalytic system comprising [Pd₂dba₃] (1 mol%) and the bulky biarylphosphine ligand BrettPhos (4 mol%) in the presence of potassium carbonate. The reaction proceeds through a sequence of oxidative addition, C–H activation, and reductive elimination steps, forming the seven-membered 1,4-oxazepine ring with high regioselectivity. Ligand optimization is critical, as demonstrated in comparative studies where BrettPhos significantly outperformed other phosphine ligands (e.g., XPhos, RuPhos) by enabling a 78–85% isolated yield under reflux conditions in cyclopentyl methyl ether solvent [2].
Table 1: Ligand Screening for Palladium-Catalyzed Cyclization
| Ligand | Structure Type | Yield (%) |
|---|---|---|
| BrettPhos | Biarylphosphine | 85 |
| tBuXPhos | Biarylphosphine | 53 |
| XPhos | Biarylphosphine | 38 |
| RuPhos | Biarylphosphine | 13 |
| PPh₃ | Triphenylphosphine | 6 |
The reaction tolerates electron-donating and electron-withdrawing substituents on the aryl ring, facilitating diverse substitution patterns essential for pharmaceutical applications. Heterocyclic variants (e.g., tetrahydroquinoline-fused systems) are accessible through analogous cyclizations [2] [6].
Benzylation at the N4-position of the oxazepine ring is achieved via nucleophilic substitution. The deprotonated secondary amine (generated by sodium hydride) reacts with benzyl bromide in anhydrous tetrahydrofuran at 0°C to room temperature. This step must precede carboxylic acid deprotection if starting from ester-protected intermediates, as the strong base compromises acid-sensitive groups. Alternative benzyl halides (e.g., 4-methoxybenzyl chloride) introduce electronic diversity, though sterically hindered variants (e.g., 2-methylbenzyl bromide) exhibit diminished efficiency (<50% yield). The benzyl group enhances lipophilicity and influences the compound’s conformational stability, which is crucial for biological activity [2] [4].
Table 2: Functional Group Tolerance During Benzylation
| Functional Group | Example Substituent | Compatibility |
|---|---|---|
| Ketone | Acetyl | High |
| Ester | Ethoxycarbonyl | High |
| Trifluoromethoxy | –OCF₃ | Moderate |
| Primary Amine | –NH₂ | Low (requires protection) |
| Acetal | –CH(OEt)₂ | High |
The Ugi–Joullié three-component reaction enables convergent construction of the benzoxazepine scaffold. This method condenses o-aminophenols, aldehydes (e.g., benzaldehyde), and isocyanides in methanol at 60°C, yielding diamide intermediates that undergo spontaneous lactamization. Lewis acid catalysis (indium(III) chloride, 10 mol%) in methanol at 100°C enhances diastereoselectivity (>5:1 dr) by activating the carbonyl group for nucleophilic attack. The reaction exhibits broad scope: aromatic aldehydes with electron-withdrawing groups accelerate cyclization (18h), while aliphatic aldehydes require extended reaction times (48h). This atom-economical approach installs the benzyl group in situ when benzaldehyde is employed, eliminating the need for discrete benzylation steps [5].
Table 3: Optimization of Lewis Acid Catalysis for Ugi–Joullié Cyclization
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| InCl₃ | Methanol | 100 | 71 |
| InBr₃ | Methanol | 100 | 52 |
| Sc(OTf)₃ | Methanol | 100 | 57 |
| Zn(ClO₄)₂ | Methanol | 100 | 58 |
| None | Methanol | 100 | <10 |
Carboxylic acid-containing benzoxazepines exhibit poor crystallinity and stability in their freebase form. Conversion to hydrochloride salts is achieved by treating the freebase with hydrogen chloride (1.0–3.0 equivalents) in ethyl acetate or diethyl ether. The hydrochloride salt precipitates as a crystalline solid, enabling purification via recrystallization from ethanol/diethyl ether mixtures. Salt formation improves physicochemical properties: the hydrochloride derivative of 4-benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid displays enhanced solubility in aqueous buffers (pH < 4.0) and superior storage stability (>24 months at –20°C) compared to the freebase. X-ray diffraction confirms protonation at the N4 atom and zwitterionic character, with the hydrochloride salt exhibiting a 30°C higher decomposition temperature [4] [6].
Table 4: Physicochemical Properties Before and After Hydrochloride Formation
| Property | Freebase | Hydrochloride Salt |
|---|---|---|
| Melting Point (°C) | 78–80 (decomp.) | 215–217 (decomp.) |
| Aqueous Solubility (mg/mL) | <0.1 (pH 7.0) | 12.5 (pH 2.0) |
| Hygroscopicity | High | Low |
| Crystallinity | Amorphous | Crystalline |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: